molecular formula C7H6ClNO3 B1354517 3-Chloro-5-methoxyisonicotinic acid CAS No. 214976-36-0

3-Chloro-5-methoxyisonicotinic acid

Cat. No.: B1354517
CAS No.: 214976-36-0
M. Wt: 187.58 g/mol
InChI Key: PAUHOSGGUVTDAE-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyisonicotinic acid (CAS 214976-36-0) is a valuable pyridinecarboxylic acid derivative used primarily as a key synthetic intermediate in chemical and pharmaceutical research . With a molecular formula of C 7 H 6 ClNO 3 and a molecular weight of 187.58 g/mol, its structure allows for selective modification to develop novel heterocyclic compounds with potential biological activity . This compound is prominently employed in the development of agrochemicals, particularly in the synthesis of herbicides and plant growth regulators, where it aids in creating active compounds that target specific enzymes in weed control . In pharmaceutical research, its structural motif is explored in the design of potent analogues for drug development programs, such as the creation of 3,5-dialkoxypyridine derivatives investigated as potential anti-tubercular agents . The compound offers practical solubility and stability, making it suitable for use in both aqueous and organic reaction systems during multi-step syntheses . It has a predicted boiling point of 398.7±37.0 °C and should be stored at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUHOSGGUVTDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440700
Record name 3-Chloro-5-methoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214976-36-0
Record name 3-Chloro-5-methoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 3 Chloro 5 Methoxyisonicotinic Acid

Precursor-Based Synthetic Strategies

The construction of the 3-Chloro-5-methoxyisonicotinic acid scaffold often begins with readily available substituted pyridine (B92270) derivatives. These precursors undergo a series of chemical transformations to introduce the required chloro, methoxy (B1213986), and carboxylic acid functionalities at the desired positions on the pyridine ring.

Derivatization from Substituted Pyridinols (e.g., 5-Chloro-3-pyridinol)

While direct synthetic routes from 5-Chloro-3-pyridinol to this compound are not extensively detailed in readily available literature, the chemistry of substituted pyridinols provides a foundation for plausible synthetic pathways. The hydroxyl group of a pyridinol can be a versatile handle for introducing other functionalities. A hypothetical route could involve the protection of the hydroxyl group, followed by regioselective carboxylation at the 4-position and subsequent chlorination and methoxylation steps. The reactivity of the pyridine ring is highly dependent on the position of the substituents, making regioselectivity a critical aspect of the synthetic design.

Transformation from Related Halogenated Nicotinic and Isonicotinic Acid Isomers

The transformation of isomeric compounds is a common strategy in organic synthesis to access specific substitution patterns that may be difficult to achieve directly.

From 2-Chloro-6-methoxyisonicotinic acid: Isomerization or rearrangement reactions could potentially be employed to transform 2-Chloro-6-methoxyisonicotinic acid into the desired this compound. Such transformations often require specific reaction conditions to facilitate the migration of substituents around the pyridine ring. However, specific and high-yielding methods for this particular isomerization are not prominently reported, suggesting that this might be a less common or more challenging synthetic approach.

From 5-Chloro-2-methoxynicotinic acid: The conversion of a nicotinic acid derivative (substituents at positions 2 and 5) to an isonicotinic acid derivative (substituents at positions 3 and 5 relative to the new carboxylic acid position) would necessitate a significant rearrangement of the pyridine core or a multi-step process involving ring-opening and re-cyclization, which is generally complex and less synthetically efficient. A more plausible, though still challenging, approach could involve the decarboxylation of the nicotinic acid, followed by re-introduction of a carboxylic acid group at the 4-position.

Starting MaterialPotential TransformationChallenges
2-Chloro-6-methoxyisonicotinic acidIsomerization/RearrangementAchieving desired regioselectivity, potential for side products.
5-Chloro-2-methoxynicotinic acidDecarboxylation-Recarboxylation, Ring-opening/re-cyclizationHarsh reaction conditions, low yields, complex multi-step synthesis.

Utilization of Pyridine N-Oxides in Synthesis

Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines due to their altered reactivity compared to the parent pyridine. researchgate.netgoogle.com The N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic substitutions, often with different regioselectivity. researchgate.netgoogle.comchempanda.com

A general strategy for the synthesis of substituted isonicotinic acids involves the N-oxidation of a suitably substituted pyridine precursor. arkat-usa.org This activation allows for the introduction of functional groups at the 4-position. For the synthesis of this compound, a potential route could start with a 3-chloro-5-methoxypyridine. N-oxidation of this precursor would activate the 4-position for subsequent functionalization, such as lithiation followed by carboxylation, to introduce the isonicotinic acid moiety. The N-oxide can then be removed in a final deoxygenation step. This approach offers a powerful tool for controlling the regiochemistry of the synthesis.

Targeted Functional Group Transformations

The synthesis of this compound also relies on specific reactions that introduce the chloro and methoxy groups at the desired positions with high selectivity.

Regioselective Halogenation Reactions

The introduction of a chlorine atom at a specific position on the pyridine ring is a crucial step in the synthesis. The regioselectivity of halogenation is influenced by the electronic properties of the existing substituents. In many cases, direct chlorination of a pyridine ring can lead to a mixture of products. Therefore, regioselective methods are often employed.

One common approach involves the use of directing groups to guide the halogenation to the desired position. For instance, a pre-existing functional group can sterically or electronically favor chlorination at a specific adjacent or remote position. While specific examples for the direct regioselective chlorination to form this compound are not abundant in the literature, general principles of pyridine chemistry suggest that the electronic nature of the methoxy and carboxylic acid groups would direct incoming electrophiles.

Methoxy Group Introduction and Alkoxylation

The introduction of the methoxy group is typically achieved through a nucleophilic aromatic substitution reaction. A common strategy involves the reaction of a corresponding chloro-substituted pyridine with sodium methoxide (B1231860). For example, a precursor such as 3,5-dichloroisonicotinic acid could potentially undergo selective methoxylation at the 5-position. The relative reactivity of the chlorine atoms at different positions on the pyridine ring can be exploited to achieve regioselectivity. The presence of other substituents on the ring will influence the electronic environment and, consequently, the susceptibility of each chloro-substituent to nucleophilic attack.

Functional Group TransformationReagents and ConditionsKey Considerations
Regioselective HalogenationVarious chlorinating agents (e.g., N-chlorosuccinimide, chlorine gas) with or without a catalyst.Directing effects of existing substituents, control of reaction conditions to avoid over-halogenation.
Methoxy Group IntroductionSodium methoxide in a suitable solvent (e.g., methanol, DMF).Reactivity of the chloro-precursor, potential for side reactions, and optimization of reaction temperature and time.

Carboxylic Acid Formation and Modification

The introduction and modification of the carboxylic acid group at the C-4 position of the pyridine ring are pivotal steps in the synthesis of this compound. Several established methods can be employed for this transformation.

One common approach is the oxidation of a precursor with a suitable alkyl or functionalized side chain at the 4-position of the pyridine ring. For instance, a 4-methyl or 4-ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid. The reaction conditions, including temperature and concentration of the oxidizing agent, must be carefully controlled to prevent over-oxidation or degradation of the pyridine ring, particularly in the presence of sensitive chloro and methoxy substituents.

Furthermore, carbonation of an organometallic intermediate provides a direct route to the carboxylic acid. This involves the formation of a Grignard or organolithium reagent at the 4-position of the pyridine ring, followed by quenching with carbon dioxide (dry ice). This method is particularly useful when building the carbon skeleton of the molecule.

Once the carboxylic acid is formed, it can be further modified. For example, esterification to the corresponding methyl or ethyl ester can be achieved by reaction with an alcohol in the presence of an acid catalyst. These esters can serve as protecting groups or be used in subsequent cross-coupling reactions. Amide formation is also a common modification, achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent.

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis offers a variety of advanced techniques and catalytic methods that can be applied to the synthesis of complex molecules like this compound. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of substituted pyridines.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. In the context of synthesizing precursors to this compound, a suitably substituted chloropyridine could be coupled with a boronic acid to introduce various substituents onto the pyridine ring. The presence of the carboxylic acid group can sometimes interfere with the catalytic cycle, necessitating its protection as an ester.

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for an organic halide, also catalyzed by palladium. Stille reactions are known for their tolerance to a wide range of functional groups, which could be advantageous in the synthesis of highly functionalized pyridines. However, the toxicity of organotin reagents is a significant drawback.

Coupling ReactionCatalyst/Ligand SystemBaseSolventTypical Temperature (°C)
Suzuki-Miyaura Pd(OAc)2 / PPh3K2CO3Toluene/Water80-110
PdCl2(dppf)Cs2CO3Dioxane90-120
Stille Coupling Pd(PPh3)4(Not required)Toluene80-110
PdCl2(MeCN)2 / AsPh3(Not required)DMF60-100

Decarboxylation Strategies for Pyridine Carboxylic Acids

Decarboxylation, the removal of a carboxyl group, can be a strategic step in the synthesis of certain pyridine derivatives. For pyridine carboxylic acids, the ease of decarboxylation is influenced by the position of the carboxyl group and the presence of other substituents. Isonicotinic acids are generally more resistant to decarboxylation than picolinic acids (2-pyridinecarboxylic acids). The decarboxylation of picolinic acid is thought to proceed through a zwitterionic intermediate, which is less favorable for isonicotinic acid.

However, under certain conditions, such as high temperatures or in the presence of specific catalysts, decarboxylation of isonicotinic acid derivatives can be achieved. This can be a useful strategy for introducing other functional groups at the 4-position after the carboxylic acid has served its synthetic purpose.

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation without the isolation of intermediates. The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction that can be adapted to produce highly substituted pyridines. While the direct synthesis of this compound via a standard Hantzsch reaction is not straightforward, modifications of this and other MCRs, such as the Guareschi–Thorpe condensation, can provide access to functionalized pyridine cores that can be further elaborated to the target molecule.

These approaches often involve the condensation of carbonyl compounds, ammonia or an ammonia source, and active methylene compounds to construct the pyridine ring. The choice of starting materials determines the substitution pattern of the final product.

Asymmetric Synthetic Routes and Enantioselective Approaches

While this compound itself is not chiral, asymmetric synthesis becomes relevant when introducing chiral centers into molecules derived from it. Enantioselective methods can be employed to create chiral side chains or to perform stereoselective reactions on the pyridine ring or its substituents.

For example, if a chiral substituent were to be introduced at a position on the pyridine ring, a chiral catalyst could be used to control the stereochemistry of the reaction. Asymmetric hydrogenation of a double bond in a side chain or the enantioselective addition of a nucleophile to a carbonyl group are common strategies. Chiral ligands complexed to transition metals are often used to induce stereoselectivity in these transformations.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is a critical aspect of developing a robust and efficient synthesis for this compound. Key parameters that are typically investigated include temperature, reaction time, choice of solvent, catalyst loading, and the nature of the reactants and reagents.

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For many of the reactions involved in pyridine synthesis, a balance must be struck between achieving a reasonable reaction rate and minimizing decomposition or side reactions.

Catalyst: In catalytic reactions, the choice of catalyst and ligand is paramount. Different palladium catalysts and phosphine (B1218219) ligands, for example, can exhibit vastly different activities and selectivities in Suzuki-Miyaura and Stille couplings. The catalyst loading is also optimized to be as low as possible while still achieving efficient conversion.

Reactant and Reagent Stoichiometry: The molar ratios of reactants and reagents are carefully controlled to maximize the yield of the desired product and minimize waste. For example, in a cross-coupling reaction, a slight excess of the boronic acid or organostannane may be used to ensure complete consumption of the more valuable halide partner.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple parameters and their interactions on the reaction outcome, ultimately leading to a high-yielding and selective process.

ParameterEffect on ReactionTypical Optimization Strategy
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but also more byproducts.Screening a range of temperatures to find the optimal balance between conversion and selectivity.
Solvent Influences solubility, reaction mechanism, and stability of intermediates.Testing a variety of solvents with different polarities and coordinating abilities.
Catalyst/Ligand Crucial for catalytic cycle efficiency and selectivity.Screening a library of catalysts and ligands to identify the most effective combination.
Base Affects the rate and efficiency of reactions like Suzuki-Miyaura coupling.Evaluating different inorganic and organic bases of varying strengths.
Concentration Can impact reaction rates and the formation of intermolecular vs. intramolecular products.Varying the concentration of reactants to find the optimal conditions.

Considerations for Synthetic Scale-Up in Research Applications

The transition from a laboratory-scale synthesis of this compound to a larger scale suitable for extensive research applications introduces a unique set of challenges and considerations. While the fundamental chemical transformations remain the same, factors such as reaction kinetics, heat and mass transfer, reagent handling, and product purification must be carefully re-evaluated to ensure a safe, efficient, and reproducible process.

A plausible and commonly employed synthetic strategy for this compound begins with 3,5-dichloro-4-picoline as the starting material. This precursor undergoes a selective nucleophilic aromatic substitution reaction to introduce the methoxy group at the 5-position, yielding 3-chloro-5-methoxy-4-picoline. The final step involves the oxidation of the methyl group at the 4-position to a carboxylic acid.

StepReactionKey Considerations
1Selective MethoxylationControl of regioselectivity, choice of methoxide source and solvent, reaction temperature and time.
2OxidationSelection of an appropriate oxidizing agent, management of reaction exothermicity, and purification of the final product.

Detailed Research Findings in Synthetic Scale-Up

Selective Methoxylation of 3,5-dichloro-4-picoline:

Key parameters that require careful control during scale-up include:

Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. Precise temperature control is crucial to ensure consistent product quality.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of impurities.

Stoichiometry of Reagents: The molar ratio of sodium methoxide to 3,5-dichloro-4-picoline must be carefully controlled to drive the reaction to completion without promoting side reactions.

Oxidation of 3-chloro-5-methoxy-4-picoline:

The oxidation of the methyl group of 3-chloro-5-methoxy-4-picoline to a carboxylic acid is a challenging transformation that often requires harsh reaction conditions. Common oxidizing agents for the conversion of alkylpyridines to pyridine carboxylic acids include potassium permanganate, nitric acid, and catalytic vapor-phase oxidation. wikipedia.orgresearchgate.net

For research-scale production, liquid-phase oxidation using a strong oxidizing agent like potassium permanganate in an aqueous medium is often preferred due to its operational simplicity. However, several factors must be considered for a safe and efficient scale-up:

Exothermicity: The oxidation of picoline derivatives is a highly exothermic process. google.com Adequate cooling capacity and careful control of the addition rate of the oxidizing agent are essential to prevent thermal runaways.

Agitation: Efficient mixing is crucial to ensure proper heat and mass transfer, especially in a heterogeneous reaction mixture.

Work-up and Purification: The work-up procedure typically involves the removal of manganese dioxide byproduct and subsequent acidification to precipitate the carboxylic acid. The purification of the final product to the required analytical standard often involves recrystallization.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 Methoxyisonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms within a molecule. For 3-chloro-5-methoxyisonicotinic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing and electron-donating effects of the chloro, methoxy, and carboxylic acid substituents on the pyridine (B92270) ring. The methoxy group would appear as a singlet, while the two aromatic protons would likely appear as distinct signals, possibly with observable coupling depending on their relative positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 8.5 - 8.7 Singlet
H-6 8.1 - 8.3 Singlet
-OCH₃ 3.9 - 4.1 Singlet
-COOH 12.0 - 14.0 Broad Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would display signals for each unique carbon atom. The chemical shifts of the carbon atoms in the pyridine ring are indicative of the electronic environment created by the substituents. The carbonyl carbon of the carboxylic acid group will appear at a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 148 - 152
C-3 130 - 135
C-4 140 - 145
C-5 155 - 160
C-6 115 - 120
-COOH 165 - 170
-OCH₃ 55 - 60

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, advanced multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY experiments would reveal proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC is crucial for identifying long-range couplings between protons and carbons, which helps in piecing together the molecular structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov For a compound like this compound, derivatization to a more volatile ester form, such as the methyl ester, is typically required for GC-MS analysis. nih.gov The gas chromatogram would show a peak at a specific retention time corresponding to the derivatized analyte. The mass spectrum associated with this peak would provide the molecular ion and a characteristic fragmentation pattern, which can be used to confirm the structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like carboxylic acids without the need for derivatization. nih.gov In positive ion mode, the spectrum would likely show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound.

Table 3: Compound Names Mentioned

Compound Name
This compound
3-chloro-2-methoxyanisole
3-Methoxysalicylic acid
5-Chloro-2-methoxybenzoic acid

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound, the predicted monoisotopic mass is 187.00362 Da. uni.luuni.lu This value is calculated from the sum of the masses of the most abundant isotopes of each element in the molecule (C₇H₆ClNO₃).

In addition to the neutral molecule, mass spectrometry often detects various adducts. The predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for several adducts of this compound. These theoretical values can be valuable for identifying the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.luuni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 188.01090 131.6
[M+Na]⁺ 209.99284 142.0
[M-H]⁻ 185.99634 133.3
[M+NH₄]⁺ 205.03744 150.6
[M+K]⁺ 225.96678 139.2
[M+H-H₂O]⁺ 170.00088 126.7
[M+HCOO]⁻ 232.00182 149.4

m/z: mass-to-charge ratio

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The carbonyl (C=O) stretch of the carboxylic acid is expected to be a strong, sharp band between 1730 and 1700 cm⁻¹. spectroscopyonline.com The presence of the electron-withdrawing chlorine atom and the methoxy group on the pyridine ring may slightly shift this frequency. The C-O stretching vibration of the carboxylic acid typically appears in the 1320-1210 cm⁻¹ region. spectroscopyonline.com Vibrations associated with the pyridine ring, including C-N and C-C stretching, will produce a series of bands in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the methoxy group will likely result in a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range.

For comparison, the FT-IR spectrum of 3-chlorobenzoic acid shows characteristic peaks for the carboxylic acid functional group. nist.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

Specific FT-Raman spectroscopic data for this compound is not available in the provided search results. However, based on the analysis of related compounds, some predictions can be made. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations of the pyridine moiety are expected to produce strong signals in the Raman spectrum.

In a study of phenoxyacetic acids, the Raman spectra were analyzed with the aid of theoretical calculations. researchgate.net For this compound, the symmetric breathing modes of the substituted pyridine ring would be expected to be prominent. The C=O stretching vibration, while strong in the IR, would likely be a weaker band in the Raman spectrum. The C-Cl stretch should also be observable. The Raman spectrum of 3-chloro-5-methoxyphenol (B1581831) shows signals that can be attributed to the vibrations of the substituted aromatic ring. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is anticipated to exhibit absorptions characteristic of substituted pyridine and carboxylic acid functional groups. Pyridine itself displays π → π* transitions at approximately 195 nm and 251 nm, and a weaker n → π* transition around 270 nm.

X-ray Crystallography for Solid-State Structural Analysis

As of the latest search, a published single-crystal X-ray diffraction study for this compound could not be found in the public domain. Such a study would provide definitive information about the solid-state conformation of the molecule, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and stacking interactions. In the solid state, it is highly probable that the carboxylic acid groups would form centrosymmetric dimers via O-H···O hydrogen bonds, a common structural motif for carboxylic acids. The arrangement of the molecules in the crystal lattice would be further influenced by weaker interactions involving the chlorine and methoxy substituents.

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Methoxyisonicotinic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are at the heart of modern chemical research, offering insights that are often difficult to obtain through experimental means alone. These methods allow for the detailed exploration of a molecule's geometric and electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, valued for its robust balance of accuracy and computational efficiency. This method is predicated on the principle that the total energy of a system can be determined from its electron density. For a molecule like 3-Chloro-5-methoxyisonicotinic acid, a DFT study would begin by optimizing its geometry to locate the most stable, lowest-energy conformation. Following this, a range of electronic properties can be calculated to build a comprehensive profile of the molecule's intrinsic characteristics.

Basis Set Selection and Impact on Computational Accuracy (e.g., B3LYP/6-311++G(d,p))

The reliability of DFT calculations is intrinsically linked to the choice of the functional and the basis set. A specific and powerful combination often used in such studies is the B3LYP/6-311++G(d,p) level of theory.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that incorporates a portion of exact exchange energy from Hartree-Fock theory, which often leads to a more accurate description of molecular properties compared to pure DFT functionals.

6-311++G(d,p) : This represents a sophisticated Pople-style basis set. The "6-311" indicates a triple-split valence basis set, affording high flexibility for describing valence electrons. The "++G" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately modeling systems with lone pairs or delocalized electrons. Finally, the "(d,p)" denotes the addition of polarization functions, which account for the non-spherical nature of electron density in molecules and are critical for describing chemical bonds accurately.

Employing this level of theory is expected to yield a highly accurate depiction of the electronic and structural properties of this compound.

Electronic Structure and Reactivity Descriptors

From the foundational data provided by DFT calculations, a variety of descriptors can be computed to predict the molecule's stability and reactive tendencies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the valence band, and its energy level is indicative of the molecule's ability to donate electrons.

LUMO : This orbital is analogous to the conduction band, and its energy level reflects the molecule's ability to accept electrons.

The energy difference between these two orbitals is termed the HOMO-LUMO gap . This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. Conversely, a small gap points to a more reactive molecule.

Data tables for the HOMO-LUMO energies and the energy gap for this compound would be generated from specific research findings, which are not available in the public domain.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a computational technique used to estimate the partial charge on each atom within a molecule. Current time information in JP. By partitioning the total electron density among the constituent atoms, this analysis provides a quantitative picture of charge distribution. Current time information in JP. For this compound, this would reveal the electrostatic landscape of the molecule, highlighting electron-rich and electron-deficient centers. Such information is invaluable for predicting intermolecular interactions and identifying potential sites for electrostatic-driven reactions. It is, however, important to recognize that the results of Mulliken analysis can be sensitive to the choice of basis set. Current time information in JP.

A detailed table of atomic charges for each atom in this compound would be derived from a specific computational study, which is not publicly available.

Fukui Function Analysis for Reactive Sites

The Fukui function is a more advanced local reactivity descriptor derived from DFT that precisely identifies the most reactive sites within a molecule for different types of chemical attack. It quantifies the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. This analysis can distinguish between susceptibility to:

Nucleophilic attack (f+) : Identifies atoms that are most likely to accept electrons.

Electrophilic attack (f-) : Pinpoints atoms that are most likely to donate electrons.

Radical attack (f0) : Determines the sites most prone to reaction with radicals.

For this compound, Fukui analysis would offer a detailed map of its chemical reactivity, providing unparalleled insight into its reaction mechanisms.

Quantitative Fukui function values for each atom would be presented in a data table based on specific research, which is currently unavailable.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of intermolecular interactions. For this compound, NBO analysis would provide a detailed picture of the donor-acceptor interactions that govern its molecular associations.

The key interactions would involve the lone pairs of electrons on the oxygen atoms of the methoxy (B1213986) and carboxyl groups, as well as the nitrogen atom of the pyridine (B92270) ring, acting as donor orbitals. The antibonding orbitals (σ*) associated with the O-H of the carboxylic acid and various C-H and C-C bonds would act as acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A hypothetical NBO analysis for a dimer of this compound might reveal significant hydrogen bonding. The primary interaction would be the classic carboxylic acid dimer motif, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the second molecule, and vice versa. This is a very strong and characteristic interaction for carboxylic acids.

Additionally, other weaker intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, could contribute to the stability of the supramolecular structure. The presence of the chlorine atom and the methoxy group would also influence the electronic distribution and the potential for halogen bonding and other dipole-dipole interactions.

Table 1: Hypothetical NBO Analysis for a this compound Dimer

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
O (Carbonyl) Lone PairO-H* (Carboxylic Acid)35.5Hydrogen Bond
O (Hydroxyl) Lone PairC=O* (Carbonyl)15.2n -> π* interaction
N (Pyridine) Lone PairC-H* (Aromatic)2.1C-H···N Hydrogen Bond
O (Methoxy) Lone PairC-H* (Aromatic)1.8C-H···O Hydrogen Bond

Note: The data in this table is a hypothetical representation based on typical values for similar carboxylic acid dimers and is intended for illustrative purposes.

Simulation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental data and for understanding the relationship between molecular structure and spectroscopic behavior.

The vibrational spectrum of this compound can be simulated using methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). The calculations would yield the frequencies and intensities of the fundamental vibrational modes. A study on the related compound 3-chloro-5-methoxyphenol (B1581831) showed good agreement between experimental and DFT-calculated vibrational frequencies. ijrte.org

Key vibrational modes for this compound would include:

O-H Stretch: A broad and intense band, characteristic of the carboxylic acid dimer, is expected in the 2500-3300 cm⁻¹ region.

C=O Stretch: A strong absorption around 1700-1730 cm⁻¹, typical for a hydrogen-bonded carboxylic acid.

C-O Stretch: Bands associated with the carboxylic acid and methoxy groups would appear in the 1200-1300 cm⁻¹ region.

Pyridine Ring Vibrations: A series of characteristic bands for the substituted pyridine ring would be observed in the 1400-1600 cm⁻¹ range.

C-Cl Stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹.

Table 2: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for a Representative Carboxylic Acid (Benzoic Acid Dimer)

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch29803000 (broad)
C=O Stretch17251710
C-O Stretch13101315
Ring C=C Stretch16051600

Note: This table presents data for a model compound to illustrate the expected correlation between predicted and experimental values.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). The calculations would provide the excitation energies and oscillator strengths for the electronic transitions of this compound.

The predicted spectrum would likely show π → π* transitions associated with the aromatic pyridine ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The positions of these absorption bands would be influenced by the chloro and methoxy substituents.

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method, can provide theoretical chemical shifts that correlate well with experimental data. For substituted pyridines, established computational methods can predict ¹³C chemical shifts with reasonable accuracy.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methoxy group protons. The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the chemical shifts being sensitive to the electronic environment created by the substituents.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (ppm)ProtonPredicted ¹H Shift (ppm)
C (Carboxyl)168.5H (Carboxyl)12.1
C3148.2H28.5
C5155.1H68.2
C4125.7H (Methoxy)3.9
C2145.3
C6120.9
C (Methoxy)56.3

Note: The data in this table is a hypothetical representation based on typical values for substituted isonicotinic acids and is intended for illustrative purposes.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of this compound over time. While no specific MD studies on this molecule are available, the general methodology involves simulating the motion of atoms and molecules based on a force field.

For this compound, MD simulations could be used to:

Explore the rotational freedom around the C-C bond connecting the carboxylic acid to the pyridine ring and the C-O bond of the methoxy group.

Investigate the stability of different conformers and the energy barriers between them.

Study the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds in solution.

Such studies on similar molecules often reveal a preferred low-energy conformation, with other conformations being accessible at room temperature.

Investigation of Dimerization and Supramolecular Interactions

The carboxylic acid group in this compound strongly predisposes it to form hydrogen-bonded dimers. Computational studies can be employed to investigate the geometry, stability, and nature of these dimers and other potential supramolecular assemblies.

DFT calculations would be used to optimize the geometry of the dimer and calculate the binding energy, which is a measure of the strength of the intermolecular interactions holding the dimer together. The binding energy for a typical carboxylic acid dimer is in the range of -10 to -15 kcal/mol.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in a variety of photonic and optoelectronic technologies, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of novel organic molecules.

For a molecule like this compound, a DFT study would typically be employed to calculate the first-order hyperpolarizability (β). This calculation involves optimizing the molecular geometry and then computing the electronic properties. The magnitude of the β value is indicative of the NLO activity.

The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the methoxy (-OCH₃) group can act as an electron-donating group, while the carboxylic acid (-COOH) group and the electronegative chlorine (-Cl) atom can act as electron-withdrawing groups. The pyridine ring itself provides the conjugated system. This combination of functional groups suggests that the molecule could exhibit NLO properties.

A hypothetical data table for the predicted NLO properties of this compound, based on typical DFT calculations, is presented below. It is crucial to understand that these are illustrative values and not the result of an actual calculation on this specific molecule.

ParameterSymbolTypical Calculated Value (a.u.)Description
Dipole Momentμ2-5 DA measure of the molecule's overall polarity.
First-Order Hyperpolarizabilityβ_tot1-10 x 10⁻³⁰ esuIndicates the second-order NLO response.

The actual NLO properties would be highly dependent on the specific electronic interactions between the substituents and the pyridine ring. Studies on other substituted pyridines have shown that the relative positions of the donor and acceptor groups significantly influence the hyperpolarizability.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For this compound, an MEP map would provide critical insights into its chemical behavior. Based on the functional groups present, the following predictions can be made:

Electrophilic Sites (Negative Potential): The most electron-rich areas are expected to be around the oxygen atoms of the carboxylic acid group and the methoxy group, as well as the nitrogen atom of the pyridine ring. researchgate.net These regions, which would appear as red or deep red on an MEP map, are the most likely sites for protonation and interaction with electrophiles.

Nucleophilic Sites (Positive Potential): The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue color), making it a prime site for nucleophilic attack or deprotonation. The regions around the hydrogen atoms on the pyridine ring would also show positive potential, though to a lesser extent.

The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of a molecule. researchgate.net

Below is an illustrative data table summarizing the expected MEP characteristics for this compound.

Molecular RegionExpected Electrostatic PotentialPredicted Reactivity
Oxygen atoms of Carboxylic AcidStrongly Negative (Red)Site for Electrophilic Attack / Hydrogen Bond Acceptor
Oxygen atom of Methoxy GroupNegative (Red/Yellow)Site for Electrophilic Attack / Hydrogen Bond Acceptor
Nitrogen atom of Pyridine RingNegative (Red/Yellow)Site for Electrophilic Attack / Protonation
Hydrogen atom of Carboxylic AcidStrongly Positive (Blue)Site for Nucleophilic Attack / Deprotonation / Hydrogen Bond Donor
Ring Hydrogen atomsSlightly Positive (Light Blue/Green)Weakly Susceptible to Nucleophilic Attack

Chemical Reactivity and Derivatization Strategies of 3 Chloro 5 Methoxyisonicotinic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups through well-established synthetic protocols.

Esterification of 3-Chloro-5-methoxyisonicotinic acid can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. The reverse reaction, hydrolysis of the corresponding ester to yield the parent carboxylic acid, is typically accomplished under basic conditions. For instance, the methyl ester of a similar compound, 2-cyclopentyl-6-methoxy-isonicotinic acid, is formed by adding methanol to the reaction concentrate after treatment with a chlorinating agent like phosphorus oxychloride google.com.

Table 1: Representative Esterification and Hydrolysis Conditions

Reaction Type Reagents Conditions Product
Esterification Methanol, Phosphorus Oxychloride Dilution of reaction concentrate Methyl 3-Chloro-5-methoxyisonicotinate

The conversion of the carboxylic acid to an amide is a fundamental transformation, often employed in the synthesis of biologically active molecules. This is typically accomplished using peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine. bachem.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions like racemization. bachem.comwiley-vch.de

Other effective reagents include phosphonium (B103445) salts like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.comnih.gov These reactions are generally performed in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). bachem.comwiley-vch.denih.gov

Table 2: Common Reagents for Amide Bond Formation

Coupling Reagent Class Examples Additives/Bases
Carbodiimides DCC, DIC, EDC HOBt, DIPEA
Phosphonium Salts PyBOP®, PyAOP DIPEA, NMM
Uronium/Aminium Salts HBTU, HATU, TBTU DIPEA, NMM

The removal of the carboxylic acid group, known as decarboxylation, can be a useful synthetic strategy. For heteroaromatic carboxylic acids, this transformation is often facilitated by metal catalysts. A common method involves silver carbonate (Ag₂CO₃) in a solvent like dimethyl sulfoxide (DMSO), which can promote protodecarboxylation. organic-chemistry.org Copper-catalyzed aerobic oxidative decarboxylation is another pathway that can convert aromatic carboxylic acids into corresponding carbonyl compounds. organic-chemistry.org More recent developments have utilized visible-light photoredox catalysis for the mild decarboxylative reduction of carboxylic acids. organic-chemistry.org

Reactions Involving the Halogen (Chlorine) Atom

The chlorine atom on the pyridine (B92270) ring is a key handle for introducing molecular diversity, primarily through substitution and cross-coupling reactions.

The pyridine ring of this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). In this two-step mechanism, a nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is resonance-stabilized. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring. libretexts.org

Mechanism of SNAr:

Addition: A nucleophile attacks the carbon attached to the chlorine, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination: The leaving group (chloride) is eliminated, and the aromatic ring is reformed. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used to couple organohalides with organoboron compounds. wikipedia.orglibretexts.org In the context of this compound, the chlorine atom can be replaced by a variety of organic groups (aryl, vinyl, alkyl) by reacting it with a corresponding boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron compound. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

While aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings, the use of specialized ligands (e.g., bulky, electron-rich phosphines) and appropriate reaction conditions can facilitate the coupling of chloro-pyridines effectively. tcichemicals.com

Table 3: Components of a Typical Suzuki-Miyaura Reaction

Component Function Examples
Substrate Halogen source This compound
Coupling Partner Source of new C-C bond Phenylboronic acid, Alkylboronic esters
Palladium Catalyst Facilitates the reaction cycle Pd(PPh₃)₄, PdCl₂(dppf)
Base Activates the boronic acid K₂CO₃, K₃PO₄, Cs₂CO₃

Transformations of the Methoxy (B1213986) Group

The methoxy group on the pyridine ring is a key site for structural modification, allowing for the introduction of a variety of other functionalities through demethylation followed by alkylation or arylation.

The cleavage of the methyl ether to reveal the corresponding hydroxypyridine is a crucial first step for further derivatization at this position. Several reagents are commonly employed for the demethylation of aryl methyl ethers, and these can be adapted for this compound.

One effective method involves the use of strong Lewis acids such as boron tribromide (BBr₃). This reagent readily cleaves aryl methyl ethers at low temperatures. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group.

Another common and often milder method for demethylation is the use of pyridinium hydrochloride (Py·HCl) at high temperatures. This reagent is particularly useful as it can often be used without a solvent. mdma.chmdma.ch The reaction involves the protonation of the ether oxygen by the pyridinium ion, followed by nucleophilic attack of the chloride ion.

ReagentTypical ConditionsPlausible Product
Boron Tribromide (BBr₃)Dichloromethane (DCM), -78 °C to room temperature3-Chloro-5-hydroxyisonicotinic acid
Pyridinium HydrochlorideNeat, 180-200 °C3-Chloro-5-hydroxyisonicotinic acid hydrochloride

This table presents plausible demethylation strategies based on general chemical principles.

Once the hydroxyl group is unmasked, it can be readily alkylated or arylated to introduce a wide range of substituents. O-alkylation is typically achieved by treating the hydroxypyridine with an alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the phenolic hydroxyl group, rendering it nucleophilic. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

O-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be adapted for O-arylation. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the hydroxypyridine with an aryl halide or triflate.

ReactionReagentsProduct Type
O-AlkylationAlkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone)3-Chloro-5-alkoxyisonicotinic acid derivatives
O-ArylationAryl halide (e.g., Ar-Br, Ar-I), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP, XPhos), Base (e.g., Cs₂CO₃) in an inert solvent (e.g., Toluene, Dioxane)3-Chloro-5-aryloxyisonicotinic acid derivatives

This table outlines general strategies for O-alkylation and O-arylation.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the carboxylic acid and chloro substituents. The methoxy group, being an electron-donating group, partially mitigates this effect.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the activating effect of the methoxy group directs electrophiles to the ortho and para positions (positions 2, 4, and 6). Given that positions 3 and 5 are already substituted, and the 4-position is occupied by the carboxylic acid, any electrophilic attack would likely be directed to the 2 or 6 positions. Reactions such as nitration or halogenation would require harsh conditions and may result in a mixture of products or decomposition. For instance, vapor-phase chlorination in the presence of a catalyst has been used for the synthesis of related 3-chloro-5-trifluoromethylpyridines. google.com

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, further enhanced by the chloro and carboxylic acid groups, makes it susceptible to nucleophilic aromatic substitution. The chloro substituent at the 3-position can potentially be displaced by strong nucleophiles. However, nucleophilic substitution on the pyridine ring is generally more facile at the 2- and 4-positions. The reaction at the 3-position would likely require forcing conditions.

Synthesis of Advanced Functionalized Derivatives

The carboxylic acid group of this compound is a prime handle for the synthesis of a variety of derivatives with potential biological applications.

Amides are readily synthesized from carboxylic acids through activation with a coupling agent followed by reaction with a primary or secondary amine. A wide range of coupling agents can be employed, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or propylphosphonic anhydride (T3P). researchgate.netnih.gov This allows for the introduction of a diverse array of substituents at this position, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule.

Hydrazones are another important class of derivatives, often synthesized from the corresponding acid hydrazide. The acid hydrazide of this compound can be prepared by reacting the corresponding ester with hydrazine hydrate. mdpi.comgoogle.com Subsequent condensation of the hydrazide with various aldehydes or ketones yields the desired hydrazones. dergipark.org.tr These derivatives are known to exhibit a broad spectrum of biological activities.

DerivativeStarting MaterialKey Reagents
AmideThis compoundAmine (R₁R₂NH), Coupling agent (e.g., HATU, EDC), Base (e.g., DIPEA) in an aprotic solvent (e.g., DMF, DCM)
HydrazoneThis compound hydrazideAldehyde or Ketone (R₁COR₂), Acid catalyst (e.g., acetic acid) in a protic solvent (e.g., Ethanol)

This table summarizes the general synthetic approaches for amide and hydrazone derivatives.

The carboxylic acid functionality can also serve as a precursor for the construction of various fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds.

Oxazoles: The formation of an oxazole ring can be achieved through several synthetic routes. One common method involves the reaction of the carboxylic acid with a compound that can provide the remaining atoms of the oxazole ring, often under dehydrating conditions.

Benzoxazoles: Benzoxazoles can be synthesized by the condensation of this compound with 2-aminophenols. nih.govorganic-chemistry.orgnih.gov This reaction typically proceeds at elevated temperatures, often in the presence of a dehydrating agent or a catalyst such as polyphosphoric acid (PPA) or a Lewis acid. nih.govmdpi.com

1,3,4-Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized from the corresponding acid hydrazide. nih.gov The hydrazide can be cyclized with various one-carbon sources. For example, reaction with triethyl orthoformate yields an unsubstituted oxadiazole, while reaction with carbon disulfide followed by cyclization affords a mercapto-substituted oxadiazole. Dehydrative cyclization of a diacylhydrazine intermediate, formed by acylation of the hydrazide, is also a common strategy.

Fused HeterocyclePrecursorTypical Reagents for Annulation
OxazoleThis compoundα-Amino ketone or equivalent, Dehydrating agent
Benzoxazole (B165842)This compound2-Aminophenol, Dehydrating agent (e.g., PPA) or catalyst
1,3,4-OxadiazoleThis compound hydrazideCarbon source (e.g., CS₂, Orthoesters), Dehydrating agent (e.g., POCl₃)

This table illustrates plausible routes to fused heterocyclic systems.

Synthesis of Pyridine-Derived Ligands (e.g., in Phthalocyanine (B1677752) Chemistry)

The functionalization of this compound serves as a strategic avenue for the creation of pyridine-derived ligands, which are of significant interest in coordination chemistry, particularly in the synthesis of phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds that can chelate a central metal ion. The electronic and photophysical properties of the resulting metallophthalocyanine complexes can be fine-tuned by the introduction of peripheral substituents. The chloro and methoxy groups on the isonicotinic acid ring, along with the carboxylic acid moiety, provide multiple reaction sites for derivatization and subsequent attachment to the phthalocyanine precursor.

A key strategy for incorporating pyridine-derived moieties into the phthalocyanine macrocycle involves the nucleophilic aromatic substitution reaction of a substituted phthalonitrile with a pyridine derivative. While direct studies involving this compound in phthalocyanine synthesis are not extensively documented, the reactivity of analogous compounds provides a clear precedent for its potential application. For instance, the synthesis of zinc phthalocyanines bearing 2-Hydroxy-6-methoxyisonicotinic acid moieties has been successfully demonstrated. In this process, the hydroxyl group of the isonicotinic acid derivative acts as a nucleophile, displacing a nitro or chloro group on a phthalonitrile precursor to form an ether linkage.

The general reaction scheme for the synthesis of a phthalocyanine bearing pyridine-derived ligands typically involves two main steps: the synthesis of a substituted phthalonitrile intermediate and the subsequent cyclotetramerization of this intermediate to form the phthalocyanine macrocycle.

Step 1: Synthesis of the Substituted Phthalonitrile

This step would involve the reaction of this compound, or a derivative thereof, with a suitably functionalized phthalonitrile. For example, a phthalonitrile bearing a good leaving group, such as a nitro or halogen substituent, can undergo nucleophilic aromatic substitution. The carboxylic acid of this compound could first be converted to a more reactive derivative, such as an acid chloride or an ester, to facilitate the reaction. Alternatively, the pyridine nitrogen could potentially act as a nucleophile under certain conditions.

Step 2: Cyclotetramerization

The resulting pyridine-substituted phthalonitrile would then undergo a template-assisted cyclotetramerization reaction in the presence of a metal salt (e.g., zinc acetate, cobalt(II) chloride) in a high-boiling solvent like dimethylformamide (DMF) or 1-pentanol. This reaction leads to the formation of the corresponding metallophthalocyanine.

The table below outlines a representative reaction for the synthesis of a pyridine-substituted phthalonitrile, which is a crucial precursor for the final phthalocyanine.

Reactant 1Reactant 2Reagents/ConditionsProduct
4-NitrophthalonitrileThis compoundK2CO3, DMF, Heat4-(3-Chloro-5-methoxyisonicotinoyloxy)phthalonitrile

The resulting phthalocyanines incorporating the this compound moiety are expected to exhibit modified solubility, aggregation behavior, and electronic absorption spectra compared to their unsubstituted counterparts. These modifications are crucial for applications in areas such as photodynamic therapy, catalysis, and materials science.

Structure Activity Relationship Sar Studies of 3 Chloro 5 Methoxyisonicotinic Acid Derivatives

General Principles of Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. nih.goveurochlor.org By systematically modifying different parts of a molecule, researchers can deduce which functional groups and structural features are essential for its desired therapeutic effects. This iterative process of synthesis and biological testing helps in the design of more potent and selective drug candidates. openmedicinalchemistryjournal.com Key parameters often considered in SAR studies include the electronic properties, steric effects, and lipophilicity of substituents, as these factors govern how a molecule interacts with its biological target. researchgate.net The goal is to build a comprehensive model that predicts the biological activity of new analogues, thereby streamlining the drug discovery process. researchgate.net

Influence of Substituent Position and Electronic Properties

The carboxylic acid group is a critical component for the biological activity of many compounds, including derivatives of 3-chloro-5-methoxyisonicotinic acid. researchgate.netwiley-vch.de At physiological pH, the carboxylic acid is typically ionized to its carboxylate form, which can engage in strong ionic interactions and hydrogen bonds with biological targets, often being a key part of the pharmacophore. nih.govresearchgate.net This ionization also enhances the water solubility of the compound. wiley-vch.de However, the presence of a carboxylic acid can sometimes lead to metabolic instability or limited passive diffusion across cell membranes. nih.govnih.gov In such cases, it may be replaced by bioisosteres, which are functional groups with similar physical and chemical properties that can maintain or improve biological activity while overcoming these limitations. nih.gov

SAR in Antimicrobial Research

The unique structural features of this compound derivatives make them interesting candidates for antimicrobial research. The combination of the halogen, the methoxy (B1213986) group, and the acidic moiety can be tailored to target specific microbial processes.

Derivatives of isonicotinic acid have been investigated for their activity against various bacterial strains. In the context of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, the specific substitution pattern on the pyridine (B92270) ring is crucial for antibacterial efficacy. For instance, studies on related heterocyclic compounds have shown that the introduction of electron-withdrawing groups can enhance antibacterial activity. researchgate.net The lipophilicity of the molecule, influenced by substituents like the chloro and methoxy groups, is also a key determinant of its ability to penetrate the bacterial cell wall and membrane to reach its intracellular target. mdpi.com

Research on various bacterial strains has highlighted the potential of different chemical scaffolds. For example, bacteriocins produced by Bacillus subtilis have demonstrated inhibitory effects against Staphylococcus aureus. mdpi.comnih.govnih.gov Similarly, novel synthetic compounds are continuously being evaluated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. nih.govmdpi.complos.org The development of effective agents often involves optimizing the structure to enhance membrane disruption or inhibit essential bacterial enzymes. mdpi.comrsc.org

Below is a hypothetical interactive data table illustrating how SAR data for this compound derivatives against Gram-positive bacteria might be presented.

Compound IDR1-Substituent (Position 3)R2-Substituent (Position 5)R3-Substituent (Carboxylic Acid)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)
1ClOCH3COOH1632
2HOCH3COOH64>128
3ClHCOOH3264
4ClOCH3COOCH3>128>128
5BrOCH3COOH816
6ClOC2H5COOH3264

Table 1: Illustrative Structure-Activity Relationship Data for this compound Analogues. This table shows the Minimum Inhibitory Concentration (MIC) values for a series of hypothetical analogues against Staphylococcus aureus and Bacillus subtilis. The data demonstrates the importance of the chloro, methoxy, and carboxylic acid groups for antibacterial activity.

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Salmonella Enteritidis)

Research into the antibacterial properties of this compound derivatives has shown that specific structural features are crucial for their efficacy against Gram-negative bacteria like Escherichia coli and Salmonella Enteritidis.

Studies on related chloro-substituted compounds have highlighted the importance of certain moieties in enhancing antibacterial action. For instance, in a series of hybrid chloro and dichloro phenylthiazolyl-s-triazines, the introduction of electron-withdrawing groups and the use of amino (–NH–) or mercapto (–S–) linker bridges were found to be promising for antibacterial activity. nih.govresearchgate.net Notably, derivatives with a mercapto bridge showed more pronounced activity against Gram-negative bacteria, with some compounds being more potent than penicillin against S. typhimurium. nih.gov

Further investigations into other chlorinated heterocyclic compounds, such as 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids, have demonstrated good to moderate activity against E. coli. mdpi.com Similarly, certain 5-dialkylaminomethylhydantoin derivatives have been evaluated for their activity against E. coli, although the focus of significant activity for some analogues was on Gram-positive strains. nih.gov

In the context of this compound, it is plausible that derivatization to include features like those mentioned above—such as specific linkers or additional heterocyclic systems—could modulate its activity against Gram-negative bacteria. The presence of the chloro and methoxy groups on the isonicotinic acid scaffold provides a foundational structure from which further modifications can be explored to optimize antibacterial potency.

Proposed Mechanisms of Action (e.g., Bacterial Growth Inhibition)

The primary mechanism of action for many antibacterial agents derived from structures related to this compound is the inhibition of bacterial growth. This is often achieved by targeting essential cellular processes.

One of the most well-understood mechanisms for related compounds is the inhibition of protein synthesis. For example, chloramphenicol (B1208), which shares a chloro-substituted aromatic ring, inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome. nih.govmdpi.com This binding prevents peptide bond formation, leading to a bacteriostatic effect. nih.gov Derivatives of chloramphenicol have been synthesized to enhance this activity and overcome resistance. nih.gov

Another potential mechanism involves the disruption of the bacterial cell membrane potential. The conjugation of a compound to a group like triphenylphosphonium (TPP), which carries a positive charge, can facilitate its passage across biological membranes and disrupt the membrane potential, leading to an antimicrobial effect. mdpi.com

For some derivatives, the mechanism may involve the inhibition of specific enzymes crucial for bacterial survival. For instance, nicotinic acid derivatives, which share the pyridine ring with isonicotinic acid, have been shown to inhibit tyrosyl-tRNA synthetase, an enzyme essential for protein synthesis. mdpi.com

The antibacterial action of certain chloro-substituted compounds has also been linked to their ability to induce DNA damage and ribosome stalling in bacteria. mdpi.com

SAR in Anti-inflammatory Research

The anti-inflammatory potential of derivatives of acids similar to this compound has been investigated, revealing key structural determinants for activity. For example, studies on 3,5-dihydroxycinnamic acid derivatives have shown that specific modifications can lead to potent anti-inflammatory effects. nih.gov In one study, a particular derivative demonstrated a significant anti-inflammatory effect by reducing the synthesis of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov This compound also inhibited the production of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.gov

While direct SAR studies on the anti-inflammatory properties of this compound itself are not widely available, the principles from related structures suggest that the electronic and steric properties of substituents on the aromatic ring are critical. The presence of the chloro and methoxy groups on the isonicotinic acid ring will influence its electronic distribution and how its derivatives interact with biological targets involved in inflammation.

SAR in Enzyme Inhibition and Modulation Studies

The structure of this compound derivatives makes them candidates for enzyme inhibition, a common mechanism for therapeutic agents. The nature and position of substituents on the core structure are pivotal in determining the potency and selectivity of enzyme inhibition.

For instance, in the context of anti-cancer research, benzoxazole (B165842) derivatives, which can be synthesized from related starting materials, have shown inhibitory activity against enzymes like epidermal growth factor receptor (EGFR) and aromatase. bohrium.com The presence of specific moieties, such as amide and dithiocarbamate (B8719985) groups, on the benzoxazole scaffold was found to be crucial for their potent activity. bohrium.com

In another example, hydrazone derivatives have been shown to inhibit enzymes like COX-2, EGFR, and HER2. nih.gov The inhibitory activity was found to be dependent on the specific substituents on the aryl rings of the hydrazone structure. nih.gov

Furthermore, coumarin (B35378) sulfonamide derivatives have been studied as inhibitors of carbonic anhydrases. mdpi.com The SAR of these compounds indicated that the presence and position of substituents like bromo and chloro groups on the coumarin ring significantly influenced their inhibitory potency. mdpi.com

These examples underscore the principle that for this compound derivatives to be effective enzyme inhibitors, the specific nature of the side chains and substituents attached to the core ring system is of paramount importance.

SAR in Receptor Antagonist/Agonist Research (e.g., Mineralocorticoid Receptor)

The structure of this compound and its derivatives suggests potential for interaction with various receptors, including the mineralocorticoid receptor (MR). SAR studies of MR antagonists have evolved from steroidal compounds like spironolactone (B1682167) to non-steroidal antagonists. nih.gov

Non-steroidal MRAs often feature a central scaffold with specific substituents that dictate their binding affinity and selectivity. For example, the non-steroidal MRA finerenone (B607456) has a dihydropyridine (B1217469) core, while esaxerenone (B1671244) is a pyrrole-carboxamide derivative. nih.gov The key to their activity lies in the precise arrangement of substituents that allow for optimal interaction with the MR ligand-binding pocket.

While direct SAR studies linking this compound to MR antagonism are not extensively documented, the principles from existing non-steroidal MRAs can provide guidance. The chloro and methoxy groups on the isonicotinic acid ring would contribute to the electronic and steric profile of any derivative, influencing its ability to fit into the receptor's binding site and interact with key amino acid residues. The development of potent and selective MRAs from a this compound scaffold would require careful design of substituents to mimic the interactions of known antagonists.

SAR in Antitumor and Cytotoxic Activity Studies (e.g., Benzoxazole Derivatives)

The investigation of this compound derivatives in antitumor research, particularly through the synthesis of benzoxazole derivatives, reveals important structure-activity relationships. Benzoxazoles are a class of heterocyclic compounds known for their wide range of biological activities, including anticancer effects. jrespharm.combiotech-asia.org

The cytotoxic activity of benzoxazole derivatives is highly dependent on the substituents attached to the benzoxazole core. For example, the presence of a 5-chloro substituent on the benzoxazole ring has been reported to be important for the anticancer activity of certain compounds. nih.gov This highlights the potential significance of the chloro group in this compound as a starting point for synthesizing active antitumor agents.

Further studies on benzoxazole derivatives have shown that the introduction of different functional groups, such as thioureas, amides, and dithiocarbamates, can enhance their cytotoxic activity against various cancer cell lines. bohrium.com For instance, certain benzoxazole-hydrazone derivatives have demonstrated significant cytotoxic effects. jrespharm.com

The mechanism of antitumor activity for these compounds can involve the inhibition of various targets, including receptor tyrosine kinases like EGFR and enzymes such as aromatase. bohrium.comresearchgate.net The specific substitutions on the benzoxazole scaffold determine the primary molecular target and the resulting cytotoxic potency.

Computational Approaches to SAR (e.g., Molecular Docking, in silico Screening)

Computational methods are increasingly employed to understand and predict the SAR of chemical compounds, including derivatives of this compound. Molecular docking and in silico screening are powerful tools for this purpose.

Molecular Docking allows for the prediction of the binding orientation and affinity of a ligand to a target protein. nih.govnih.gov This technique can be used to study the interactions of this compound derivatives with various biological targets, such as enzymes and receptors. For example, docking studies have been used to investigate the binding of benzoxazole derivatives to the active sites of EGFR and aromatase, providing insights into their inhibitory mechanisms. bohrium.com Similarly, the binding of nicotinic acid derivatives to tyrosyl-tRNA synthetase has been explored using molecular docking to understand their antibacterial activity. mdpi.com

In silico Screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. This approach can be used to identify promising derivatives of this compound for a specific therapeutic application.

These computational approaches, often used in conjunction with experimental studies, can accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest predicted activity. nih.gov

Applications in Chemical Biology and Material Sciences Research Context

Role as a Chemical Building Block in Organic Synthesis

3-Chloro-5-methoxyisonicotinic acid serves as a valuable building block in organic synthesis, providing a core structure that can be elaborated into more complex molecules. Its pyridine (B92270) ring, substituted with a chloro group, a methoxy (B1213986) group, and a carboxylic acid, offers multiple reactive sites for chemical modification. This trifunctional nature allows for a diverse range of chemical transformations, making it an attractive starting material for chemists in various research domains.

While direct public research explicitly detailing the use of this compound in the synthesis of commercial agrochemicals is limited, the broader class of chloro- and methoxy-substituted pyridines and pyrimidines are well-established precursors in this industry. For instance, patent literature describes the use of related structures, such as 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, as active ingredients in herbicidal compositions. justia.comepo.org Another related intermediate, 2,4-dichloro-5-methoxy pyrimidine, is a key component in the synthesis of highly effective sulfonamide herbicides. google.com The structural motifs present in this compound—specifically the chlorinated and methoxylated pyridine core—are known to be important for the biological activity of certain classes of herbicides. This suggests its potential as a precursor for the development of new agrochemical candidates, even if specific examples are not widely documented in available literature.

The application of this compound as an intermediate in pharmaceutical research is more directly supported. It is commercially available and marketed as a building block for this purpose. The isonicotinic acid scaffold and its derivatives are known to be key components in a variety of biologically active compounds. For instance, isonicotinic acid hydrazide is a well-known anti-tuberculosis drug, and its derivatives have been explored for a range of antimicrobial activities. researchgate.net

The synthesis of novel molecules with potential therapeutic value often relies on the availability of unique and functionalized building blocks like this compound. Research into functionally substituted hydrazides of isonicotinic acid has shown that modifications to the core structure can lead to compounds with significant antiradical activity. researchgate.net While direct synthesis of a marketed drug from this compound is not documented in the public domain, its availability and chemical functionality make it a valuable tool for medicinal chemists exploring new therapeutic agents. The chloro and methoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially leading to improved efficacy or selectivity.

Probing Biological Pathways as Chemical Probes (excluding human clinical applications)

Currently, there is no publicly available research that specifically describes the use of this compound as a chemical probe for the investigation of biological pathways. Chemical probes are small molecules designed to interact with specific proteins or pathways to elucidate their function. While the structural features of this compound could theoretically be incorporated into such probes, its direct application in this area has not been reported in scientific literature.

Contribution to Novel Material Development

The development of novel materials with specific optical or electronic properties is a rapidly advancing field. Substituted aromatic and heterocyclic compounds are often at the heart of these new materials.

While there is no direct research demonstrating the use of this compound in the synthesis of non-linear optical (NLO) materials, the broader class of molecules to which it could be a precursor, phthalocyanines, are known for these properties. Phthalocyanines are large, aromatic macrocycles that can be modified with various substituents to tune their electronic and optical characteristics. The incorporation of electron-withdrawing and electron-donating groups, such as the chloro and methoxy groups present in this compound, is a common strategy for enhancing NLO properties. The synthesis of phthalocyanines often starts from phthalic acid derivatives, suggesting a potential, though not yet documented, pathway for the use of this compound in creating novel NLO materials.

The synthesis of phthalocyanines typically involves the tetramerization of phthalic acid derivatives, such as phthalonitriles or phthalic anhydrides. While there are no specific examples in the scientific literature of this compound being directly used to create a phthalocyanine (B1677752), its carboxylic acid group could theoretically be converted into a nitrile or other suitable functional group for this purpose. The resulting substituted phthalocyanine would possess both chloro and methoxy groups, which could influence its solubility, aggregation behavior, and electronic properties, making it a target of interest for materials science research. The synthesis of asymmetrically substituted phthalocyanines often involves the statistical condensation of two different dinitrile derivatives, a method that could potentially incorporate a derivative of this compound.

Future Research Directions and Scholarly Perspectives

Exploration of Underexplored Reaction Pathways and Novel Derivatization

The reactivity of the 3-Chloro-5-methoxyisonicotinic acid scaffold (see Table 1 for chemical details) offers numerous opportunities for the synthesis of novel derivatives. Future research will likely focus on leveraging the distinct electronic properties of the pyridine (B92270) ring, influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group, to explore currently underexplored reaction pathways.

Key areas of investigation could include:

Cross-coupling Reactions: Systematic exploration of various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the chloro-position to introduce a diverse range of substituents. This would enable the creation of large libraries of derivatives with varied steric and electronic properties.

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the chloride with a variety of nucleophiles to introduce nitrogen, oxygen, and sulfur-containing moieties. The conditions for these reactions could be optimized to achieve high regioselectivity and yield.

Derivatization of the Carboxylic Acid Group: Moving beyond simple ester or amide formation to create more complex functionalities. This could involve the synthesis of hydrazides, hydroxamic acids, or the use of the carboxylic acid as a handle for bio-conjugation. researchgate.netatlantis-press.com

Modification of the Methoxy Group: Demethylation to the corresponding hydroxyl group would provide a new site for derivatization, allowing for the introduction of different ether linkages or the exploration of its potential as a hydrogen bond donor in biological interactions.

These explorations will undoubtedly lead to the generation of novel chemical entities with potentially unique biological activities or material properties.

Development of Greener and More Sustainable Synthetic Methodologies

The increasing emphasis on sustainable chemistry necessitates the development of environmentally benign methods for the synthesis and derivatization of this compound. Future research in this area will likely focus on several key aspects:

Catalyst Innovation: The development and application of reusable, non-toxic catalysts, such as heterogeneous catalysts or biocatalysts, for the synthesis of the core structure and its derivatives. nih.gov This would minimize waste and reduce the reliance on heavy metals.

Alternative Solvents: Shifting from traditional volatile organic compounds to greener alternatives like water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Employing energy-efficient synthetic techniques such as microwave-assisted synthesis or flow chemistry. ambeed.com These methods can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. justia.com

A recent study on the sustainable synthesis of 2,4,6-trisubstituted pyridines utilized surface-modified PET@UiO-66 vials as a reusable catalyst, showcasing a promising direction for greener pyridine synthesis. google.com

Advanced Computational Modeling for Predictive Design and Target Identification

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. For this compound, future research will likely involve:

Quantum Chemical Calculations: Utilizing Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. This can aid in predicting reaction outcomes and designing more efficient synthetic pathways. bldpharm.com

Molecular Docking: Screening virtual libraries of this compound derivatives against the binding sites of known and novel biological targets. This can help in identifying potential drug candidates and elucidating their mechanism of action at a molecular level. bldpharm.commedchemexpress.com

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule and its derivatives in biological environments to assess their stability, conformational preferences, and interactions with target proteins or nucleic acids.

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate the structural features of a series of derivatives with their biological activity. researchgate.netatlantis-press.combiosynth.com This can guide the design of more potent and selective compounds.

These computational approaches will enable a more rational and efficient design of novel compounds based on the this compound scaffold, saving both time and resources in the laboratory.

Expanding SAR Studies to Emerging Biological Targets and Pathways

While the specific biological targets of this compound derivatives are not yet extensively documented, the isonicotinic acid scaffold is present in numerous bioactive compounds. bldpharm.comcymitquimica.comsigmaaldrich.com Future research should focus on expanding Structure-Activity Relationship (SAR) studies to a wider range of emerging biological targets and pathways implicated in various diseases.

Potential areas for SAR exploration include:

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could be synthesized and screened against various kinases involved in cancer and inflammatory diseases.

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs represent a promising area for the exploration of novel ligands.

Enzyme Inhibition: Targeting enzymes involved in metabolic disorders, infectious diseases, or neurodegenerative conditions. bldpharm.com

Antimicrobial Agents: The increasing threat of antibiotic resistance necessitates the discovery of new antimicrobial agents. The pyridine ring is a key component of many antibacterial and antifungal compounds. researchgate.net

Systematic modification of the substituents at the 3, 5, and 4-positions of the isonicotinic acid ring will be crucial for elucidating the SAR and optimizing the activity against these targets. For instance, studies on isonicotinic acid hydrazide derivatives have shown that the nature of the substituent on the hydrazide moiety significantly influences antimycobacterial activity. atlantis-press.combiosynth.com

Integration with High-Throughput Screening (HTS) and Automated Synthesis Platforms

To rapidly explore the chemical space around the this compound scaffold, the integration of modern automation technologies is essential.

High-Throughput Screening (HTS): Large libraries of derivatives can be rapidly screened against a multitude of biological targets to identify "hits" for further optimization. HTS platforms can perform thousands of assays per day, dramatically accelerating the pace of drug discovery.

Automated Synthesis: The use of robotic systems for the synthesis and purification of compound libraries can significantly increase productivity and reproducibility. Automated platforms can perform multi-step syntheses and reaction optimizations with minimal human intervention.

Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to generate large and diverse libraries of this compound derivatives by systematically combining different building blocks.

The combination of automated synthesis and HTS will enable a comprehensive evaluation of the therapeutic potential of this scaffold in a time- and cost-effective manner.

Multidisciplinary Research Collaborations leveraging this compound Scaffolds

The full potential of this compound can only be realized through multidisciplinary collaborations that bring together experts from various fields.

Medicinal Chemistry and Biology: Chemists can synthesize novel derivatives, while biologists can evaluate their activity in relevant cellular and animal models.

Computational Chemistry and Experimental Science: Computational models can guide the design of new compounds, and experimental results can be used to refine and validate these models.

Materials Science and Engineering: The unique electronic and structural properties of derivatives could be explored for applications in organic electronics, sensors, or functional polymers.

Pharmacology and Toxicology: Promising drug candidates will require in-depth pharmacological and toxicological profiling to assess their efficacy and safety.

By fostering these collaborations, researchers can leverage the versatility of the this compound scaffold to address complex challenges in human health and materials science. The use of scaffolds in multidisciplinary fields like bone tissue engineering, for example with polycaprolactone (B3415563) bioactive glass, highlights the potential for such collaborations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.